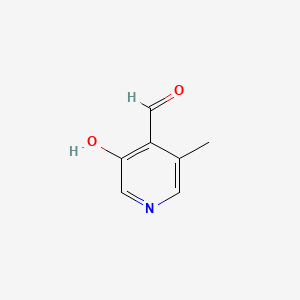
3-Hydroxy-5-methylpyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-methylpyridine-4-carbaldehyde is a chemical compound with the molecular formula C8H9NO3. It is a derivative of isonicotinaldehyde and features a hydroxyl group at the third position and a methyl group at the fifth position on the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methylpyridine-4-carbaldehyde typically involves the hydroxylation of 5-methylisonicotinaldehyde. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium to introduce the hydroxyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-5-methylpyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or ketones.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-methylpyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-methylpyridine-4-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxyl and aldehyde groups allow it to form hydrogen bonds, undergo nucleophilic attacks, and participate in redox reactions. These properties make it a versatile intermediate in the synthesis of more complex molecules.
Comparación Con Compuestos Similares
- 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde
- 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine
Comparison: 3-Hydroxy-5-methylpyridine-4-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring. The presence of both a hydroxyl and a methyl group at distinct positions provides it with unique reactivity compared to its analogs. For instance, 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde has an additional hydroxymethyl group, which can alter its chemical behavior and applications.
Propiedades
Número CAS |
144989-75-3 |
|---|---|
Fórmula molecular |
C7H7NO2 |
Peso molecular |
137.138 |
Nombre IUPAC |
3-hydroxy-5-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-8-3-7(10)6(5)4-9/h2-4,10H,1H3 |
Clave InChI |
DDRQBCLXYFVEJV-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=C1C=O)O |
Sinónimos |
4-Pyridinecarboxaldehyde,3-hydroxy-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



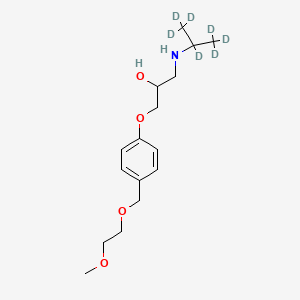
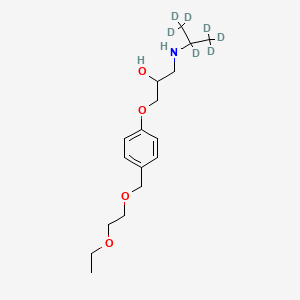
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B584798.png)

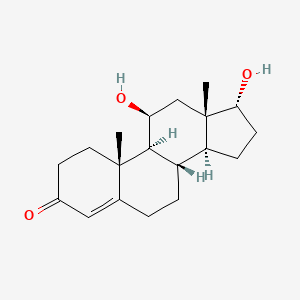



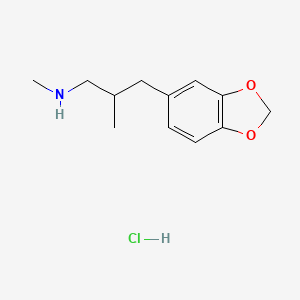
![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)


